An In-depth Technical Guide to 6-Bromo-4-chloro-2-phenylquinoline: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 6-Bromo-4-chloro-2-phenylquinoline: Properties, Synthesis, and Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloro-2-phenylquinoline is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. As a member of the quinoline family—a scaffold renowned for its prevalence in pharmacologically active molecules—this particular derivative offers strategically positioned reactive sites for molecular elaboration. Its structure is an important intermediate in the synthesis of complex molecular architectures, including potential therapeutic agents. For instance, the related 6-bromo-4-chloroquinoline core is a known precursor to advanced clinical candidates like Omipalisib, a potent PI3K/mTOR inhibitor, highlighting the scaffold's significance in drug discovery.[1][2] Furthermore, the broader class of 2-phenylquinolines has demonstrated promising biological activities, including broad-spectrum anti-coronavirus efficacy.[3]
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 6-Bromo-4-chloro-2-phenylquinoline, offering field-proven insights for its effective utilization in research and development.
Part 1: Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. These characteristics confirm identity, purity, and provide the basis for reaction monitoring and characterization of derivatives.
Table 1: Core Chemical Properties of 6-Bromo-4-chloro-2-phenylquinoline
| Property | Value | Source |
| IUPAC Name | 6-bromo-4-chloro-2-phenylquinoline | PubChemLite[4] |
| CAS Number | 860195-69-3 | Sigma-Aldrich |
| Molecular Formula | C₁₅H₉BrClN | PubChemLite[4] |
| Molecular Weight | 318.60 g/mol | Sigma-Aldrich |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Cl | PubChemLite[4] |
| InChIKey | AYYIUMWXDCOPHR-UHFFFAOYSA-N | PubChemLite[4] |
| Appearance | Solid | Sigma-Aldrich |
Spectroscopic Analysis: The Chemist's Fingerprint
Spectroscopic data provides irrefutable evidence for the structural integrity of the target molecule. While comprehensive experimental spectra for this specific compound are not widely published, data from analogous structures and predictive models offer a robust profile.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted collision cross-section (CCS) values provide an additional layer of characterization for ion mobility-mass spectrometry.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 317.96798 |
| [M+Na]⁺ | 339.94992 |
| [M-H]⁻ | 315.95342 |
| (Data sourced from PubChemLite)[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise arrangement of atoms. Based on known spectral data for substituted quinolines, the following is an expert prediction of the key resonances for 6-Bromo-4-chloro-2-phenylquinoline.[5][6][7]
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (δ 7.5-8.5 ppm). The protons on the quinoline core will exhibit characteristic doublet and doublet of doublets splitting patterns, influenced by the bromine and chlorine substituents. The proton at the C5 position is typically shifted downfield due to the anisotropic effect of the fused ring system. The protons of the 2-phenyl group will likely appear as a multiplet, with ortho protons shifted further downfield.
-
¹³C NMR: The spectrum will show 15 distinct carbon signals. The carbon atoms directly attached to the electronegative chlorine (C4) and nitrogen (C2) atoms will be significantly deshielded, appearing at lower field strengths. The carbon attached to bromine (C6) will also show a characteristic shift.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by absorptions characteristic of the aromatic system. Key expected bands include:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the quinoline and phenyl rings.
-
~1000-1200 cm⁻¹: C-Cl stretching.
-
~500-600 cm⁻¹: C-Br stretching.
Part 2: Synthesis and Mechanistic Insights
The construction of the 6-Bromo-4-chloro-2-phenylquinoline scaffold can be efficiently achieved through established heterocyclic chemistry methodologies. The Friedländer annulation is a particularly powerful and convergent strategy for synthesizing substituted quinolines.[8][9][10]
Retrosynthetic Analysis & Proposed Route
A logical retrosynthetic approach disconnects the quinoline ring at the C-N and C4-C4a bonds, identifying a 2-amino-5-bromobenzophenone and a generic two-carbon component with an α-methylene group (e.g., a ketone) as key precursors. This leads to a forward synthesis involving a base- or acid-catalyzed condensation followed by chlorination.
Caption: A plausible synthetic workflow for 6-Bromo-4-chloro-2-phenylquinoline.
Detailed Synthesis Protocol: The Friedländer Approach
This protocol describes a robust, two-step synthesis starting from commercially available precursors.
Step 1: Synthesis of 6-Bromo-2-phenylquinolin-4-ol via Friedländer Annulation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromobenzophenone (1.0 eq) and acetophenone (1.2 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Catalysis: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%) or a Lewis acid.[11] Alternatively, for a base-catalyzed reaction, a strong base like potassium tert-butoxide can be used in a solvent like toluene.[9]
-
Reaction Execution: Heat the mixture to reflux (typically >150 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The high temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps. The catalyst facilitates either the initial aldol condensation (acid/base) or Schiff base formation, which are key mechanistic pathways.[8]
-
-
Work-up and Isolation: After completion, cool the reaction mixture. If using a high-boiling solvent, dilute with a non-polar solvent like hexane to precipitate the product. Collect the solid by filtration, wash thoroughly with hexane and then a minimal amount of cold ethanol to remove residual starting materials. The crude 6-Bromo-2-phenylquinolin-4-ol can be carried forward or purified by recrystallization.
Step 2: Chlorination to 6-Bromo-4-chloro-2-phenylquinoline
-
Reaction Setup: In a well-ventilated fume hood, carefully add the crude 6-Bromo-2-phenylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[2]
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a homogenous solution.
-
Causality: POCl₃ serves as both the chlorinating agent and a dehydrating solvent. The quinolin-4-ol tautomerizes to the 4-quinolone, and the carbonyl oxygen is activated by POCl₃, facilitating nucleophilic attack by chloride to replace the hydroxyl group.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
Neutralization: Basify the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8. This will precipitate the product.
-
Extraction & Purification: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 6-Bromo-4-chloro-2-phenylquinoline.
Part 3: Chemical Reactivity and Derivatization Potential
The synthetic value of 6-Bromo-4-chloro-2-phenylquinoline lies in its two distinct and orthogonally reactive halogen handles. The 4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr), while the 6-bromo group is ideal for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and selective functionalization, making it a powerful scaffold for building molecular diversity.
Caption: Reactivity map illustrating the derivatization potential of the title compound.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles.[12][13] This reaction typically proceeds under mild conditions.
General Protocol for Amination at C4:
-
Dissolve 6-Bromo-4-chloro-2-phenylquinoline (1.0 eq) in a polar aprotic solvent like DMF, DMSO, or a protic solvent like isopropanol.
-
Add the desired primary or secondary amine (1.1 - 2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture (60-120 °C) and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water to precipitate the product or extract with an organic solvent. Purify by chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling at the C6 Position
The C-Br bond at the 6-position is an excellent handle for forming new carbon-carbon or carbon-nitrogen bonds using palladium catalysis.[14] The reactivity order for halides in these couplings is generally I > Br > Cl, allowing for selective reaction at the C6-Br bond while leaving the C4-Cl bond intact under carefully chosen conditions.[15][16]
Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vial, combine 6-Bromo-4-chloro-2-phenylquinoline (1.0 eq), an aryl- or vinyl-boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., 2M aq. Na₂CO₃ or K₃PO₄, 2-3 eq).[14][17]
-
Solvent: Add a solvent system such as toluene/ethanol or dioxane/water.
-
Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Seal the vial and heat to 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
Part 4: Safety and Handling
Proper handling of 6-Bromo-4-chloro-2-phenylquinoline is essential due to its potential hazards.
Table 3: GHS Hazard Information
| Category | Code | Description |
| Signal Word | Danger | |
| Hazard Statements | H301 | Toxic if swallowed. |
| H318 | Causes serious eye damage. | |
| H413 | May cause long lasting harmful effects to aquatic life. | |
| Precautionary Statements | P280 | Wear protective gloves/eye protection/face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| (Data sourced from Sigma-Aldrich) |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear a lab coat, safety goggles, and chemically resistant gloves.
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.
Conclusion
6-Bromo-4-chloro-2-phenylquinoline is a high-value synthetic intermediate characterized by its robust chemical nature and versatile reactivity. The presence of two distinct halogen atoms at the C4 and C6 positions provides a platform for selective, stepwise functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This orthogonal reactivity, combined with a straightforward synthesis, makes it an indispensable tool for medicinal chemists and researchers aiming to construct complex molecular libraries and develop novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in drug discovery and materials science.
References
-
Gróf, P., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Available from: [Link]
-
J&K Scientific LLC. (2025). Friedländer Synthesis. Available from: [Link]
-
Kumar, A., & Kumar, S. (2015). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 5(82), 67013-67026. Available from: [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Todirascu, L., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 54(15), 5595-5606. Available from: [Link]
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]
-
Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1373562. Available from: [Link]
-
Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]
-
ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Available from: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
PubChemLite. (n.d.). 6-bromo-4-chloro-2-phenylquinoline (C15H9BrClN). Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Sanna, G., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS medicinal chemistry letters, 13(5), 784-793. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific reports, 14(1), 15582. Available from: [Link]
Sources
- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 6-bromo-4-chloro-2-phenylquinoline (C15H9BrClN) [pubchemlite.lcsb.uni.lu]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
